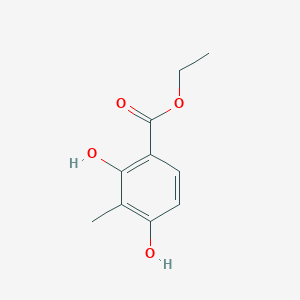

Ethyl 2,4-dihydroxy-3-methylbenzoate

Description

Ethyl 2,4-dihydroxy-3-methylbenzoate is a benzoic acid derivative featuring a dihydroxy substitution pattern at positions 2 and 4, a methyl group at position 3, and an ethyl ester at the carboxyl group. Its molecular formula is C₁₀H₁₂O₄, distinguishing it from related methyl esters or analogs with varying substituents.

Properties

IUPAC Name |

ethyl 2,4-dihydroxy-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5,11-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPPZNJTHYPGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53103-57-4 | |

| Record name | ETHYL 2,4-DIHYDROXY-3-METHYLBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dihydroxy-3-methylbenzoate typically involves the esterification of 2,4-dihydroxy-3-methylbenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

2,4-dihydroxy-3-methylbenzoic acid+ethanolacid catalystethyl 2,4-dihydroxy-3-methylbenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Quinones.

Reduction: Ethyl 2,4-dihydroxy-3-methylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Ethyl 2,4-dihydroxy-3-methylbenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of ethyl 2,4-dihydroxy-3-methylbenzoate is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

| Compound Name | CAS Number | Substituents | Ester Group | Molecular Formula | Similarity Score* |

|---|---|---|---|---|---|

| This compound | N/A | 2,4-dihydroxy-3-methyl | Ethyl | C₁₀H₁₂O₄ | N/A |

| Mthis compound | 33662-58-7 | 2,4-dihydroxy-3-methyl | Methyl | C₉H₁₀O₄ | 0.94 |

| Ethyl 2,4-dihydroxy-6-pentylbenzoate | 38862-65-6 | 2,4-dihydroxy-6-pentyl | Ethyl | C₁₄H₂₀O₄ | 0.91 |

| 2,4-Dihydroxy-5-isopropylbenzoic acid | 1184181-48-3 | 2,4-dihydroxy-5-isopropyl | None | C₁₀H₁₂O₄ | 0.92 |

*Similarity scores derived from structural alignment algorithms in .

Table 2: Supplier Status of Selected Analogs

| Compound Name | Supplier Status |

|---|---|

| Mthis compound | Discontinued |

| Ethyl 5-methylsalicylate | Available |

Research Findings and Implications

- Solubility Trends : Ethyl esters generally exhibit lower water solubility compared to methyl esters due to increased hydrophobicity. For example, this compound may require organic solvents for dissolution, whereas its methyl counterpart could have marginally better aqueous compatibility .

- Synthetic Flexibility : Analogs with longer alkyl chains (e.g., pentyl in CAS 38862-65-6) are more amenable to lipophilic modifications, suggesting utility in drug delivery systems .

- Acidity and Reactivity: Non-esterified analogs like 2,4-dihydroxy-5-isopropylbenzoic acid demonstrate higher acidity (pKa ~2-3), making them reactive in acidic environments or metal chelation processes .

Biological Activity

Ethyl 2,4-dihydroxy-3-methylbenzoate, also known as ethyl orsellinate, is a benzoate derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications due to its effects on various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic benefits.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H12O4

- Molecular Weight : 196.20 g/mol

- CAS Number : 2524-37-0

The compound is characterized by two hydroxyl groups at positions 2 and 4 and a methyl group at position 3 of the benzoate ring.

Research indicates that this compound exhibits several mechanisms of action:

- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study involving MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent .

- Anti-inflammatory Properties : this compound has been reported to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 in peripheral blood mononuclear cells (PBMCs). This inhibition is crucial for developing therapies targeting autoimmune diseases .

- Antioxidant Activity : The compound displays antioxidant properties, which help mitigate oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with chronic diseases .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Pharmacological Potential

The pharmacological potential of this compound is supported by its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational studies indicate that this compound exhibits drug-like characteristics with good permeability across biological membranes .

Q & A

Q. How can the synthesis of ethyl 2,4-dihydroxy-3-methylbenzoate be optimized for higher yield and purity?

Methodological Answer:

- A common approach involves esterification of the parent benzoic acid derivative using ethanol and a catalytic acid (e.g., sulfuric acid) under reflux. For example, refluxing 2,4-dihydroxy-3-methylbenzoic acid with ethanol and H₂SO₄ for 4–6 hours, followed by recrystallization from ethanol, can yield the ester .

- To optimize purity, consider varying reaction parameters (e.g., molar ratios of reactants, temperature, and catalyst concentration). Monitor progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification techniques, such as column chromatography using silica gel and ethyl acetate/hexane eluents, are recommended for isolating high-purity fractions.

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the ester’s structure, focusing on peaks for hydroxyl (δ 10–12 ppm), aromatic protons (δ 6–8 ppm), and the ethyl ester group (δ 1.3–1.5 ppm for CH₃ and δ 4.2–4.4 ppm for CH₂) .

- HPLC : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. A mobile phase of acetonitrile:water (70:30 v/v) at 1 mL/min can resolve impurities .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS can verify the molecular ion peak ([M+H]⁺) and fragmentation pattern.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Discrepancies in biological activity (e.g., antimicrobial or anti-inflammatory effects) may arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this:

- Standardize in vitro assays using established protocols (e.g., ISO 20776-1 for antimicrobial testing).

- Perform dose-response curves (e.g., IC₅₀ calculations) and compare results with structurally analogous compounds (e.g., ethyl 2,6-dimethoxybenzoate) to identify substituent-dependent trends .

- Validate findings with orthogonal assays (e.g., enzymatic inhibition studies alongside cell-based assays) .

Q. What experimental strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Use Arrhenius kinetics to predict shelf-life .

- For thermal stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Photostability : Expose samples to UV light (e.g., 365 nm) and analyze photodegradation products via LC-MS to identify reactive sites (e.g., hydroxyl or ester groups) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

Methodological Answer:

- Synthetic Modifications :

- Introduce substituents (e.g., halogens, methoxy groups) at positions 3 or 5 to assess steric/electronic effects. For example, fluorination (as in ethyl 2,4-difluorobenzoate) may enhance metabolic stability .

- In Silico Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. Compare results with experimental IC₅₀ values .

- In Vivo Validation :

- Use rodent models to evaluate pharmacokinetics (e.g., bioavailability, half-life) and toxicity. Monitor metabolite profiles using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.